![molecular formula C17H15BrN4OS B3686999 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B3686999.png)
1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Overview
Description
1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This specific compound has gained attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3,4-dimethylphenyl isocyanate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the thiadiazole ring.
Hydrolysis: Decomposition products of the urea moiety, such as amines and carbon dioxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways Involved: Modulation of oxidative stress, inhibition of microbial growth, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Oxadiazole Derivatives: Compounds with a similar structure but containing an oxygen atom instead of sulfur.
Indole Derivatives: Compounds with a similar aromatic ring structure but different heteroatoms.
Uniqueness
1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea is unique due to its specific combination of bromophenyl and dimethylphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-10-3-8-14(9-11(10)2)19-16(23)20-17-22-21-15(24-17)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMBAJQJPBGCML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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